(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is a compound that belongs to the class of amino acids. It features a fluorinated indole ring, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroindole, which is commercially available or can be synthesized from fluorobenzene derivatives.
Functionalization: The indole ring is functionalized at the 2-position to introduce the carboxylic acid group. This can be achieved through various methods, including metal-catalyzed cross-coupling reactions.
Amino Acid Formation:
Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, hydroxy, and substituted indole derivatives.
Scientific Research Applications
(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoro-1H-indole-2-carboxylic acid
- 6-Fluoro-4-iodo-1H-indole
- 5,6-Difluoro-1H-indole-2-carboxylic acid
Uniqueness
(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an amino acid and a fluorinated indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H11FN2O2 |
---|---|
Molecular Weight |
222.22 g/mol |
IUPAC Name |
(2S)-2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-6-3-8(14-10(6)4-7)5-9(13)11(15)16/h1-4,9,14H,5,13H2,(H,15,16)/t9-/m0/s1 |
InChI Key |
WZVMQSYBGONRBK-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC(=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=C2)CC(C(=O)O)N |
Origin of Product |
United States |
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